

Application Notes and Protocols for MM-129 in Cell Culture

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Compound of Interest

Compound Name: DMX-129
Cat. No.: B12405867

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Introduction

MM-129 is a novel pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamide, a derivative of 1,2,4-triazine, that has demonstrated significant anti-tumor activity, particularly against colorectal cancer.[4] It functions as a dual-mechanism inhibitor, targeting key signaling pathways involved in tumorigenesis and immune evasion.[2][4] These application notes provide detailed protocols for utilizing MM-129 in cell culture experiments to study its effects on cancer cells. The primary cell lines discussed are DLD-1 and HT-29, both of which are human colorectal adenocarcinoma cell lines.

Mechanism of Action

MM-129 exerts its anticancer effects through the inhibition of the Bruton's tyrosine kinase (BTK) and the PI3K/AKT/mTOR signaling pathways.[4][5] This inhibition leads to cell cycle arrest and the induction of apoptosis.[1][2] Additionally, MM-129 has been shown to downregulate the expression of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein, suggesting a role in modulating the tumor microenvironment and potentially enhancing anti-tumor immunity.[1][4]

Data Presentation

The following tables summarize the quantitative and qualitative effects of MM-129 on various cellular parameters in DLD-1 and HT-29 colorectal cancer cells.

Table 1: Effect of MM-129 on Protein Expression and Signaling Pathways

Target Protein/Pathway	Cell Line	Effect of MM-129 Treatment	Reference
p-BTK	DLD-1, HT-29	Downregulation	[6]
PI3K/AKT/mTOR Pathway	DLD-1, HT-29	Inhibition	[1][5]
p-Akt	DLD-1, HT-29	Downregulation	[1]
mTOR	DLD-1, HT-29	Downregulation	[1]
CDK2	DLD-1, HT-29	Downregulation	[1]
PD-L1 (mRNA and protein)	DLD-1, HT-29	Downregulation	[1]
SIRT1/STAT3 Pathway	DLD-1, HT-29	Modulation	[3]
p-Sirt1	DLD-1, HT-29	Upregulation	[3]
p-Stat3	DLD-1, HT-29	Downregulation	[3]

Table 2: Cellular Effects of MM-129

Cellular Process	Cell Line	Effect of MM-129 Treatment	Quantitative Data	Reference
Apoptosis	DLD-1	Increased early and late apoptosis	~73.1% apoptotic cells with 10 μ M MM-129 for 24h	[5]
Apoptosis	HT-29	Increased early and late apoptosis	~65.2% apoptotic cells with 10 μ M MM-129 for 24h	[5]
Cell Cycle	DLD-1, HT-29	Cell cycle arrest in G0/G1 phase	Increased population of cells in G0/G1	[1]
Mitochondrial Membrane Potential	DLD-1, HT-29	Decreased	Not specified	[5]
Phosphatidylserine Externalization	DLD-1, HT-29	Enhanced	Not specified	[5]
Caspase Activity	DLD-1, HT-29	Enhanced	Not specified	[5]
Cellular Senescence (5-FU induced)	DLD-1, HT-29	Counteracted	Reduced p21 levels and SA- β -gal positive cells	[3]

Experimental Protocols

Herein are detailed protocols for the culture of DLD-1 and HT-29 cells and for key experiments to assess the efficacy of MM-129.

Protocol 1: General Cell Culture of DLD-1 and HT-29 Cells

Materials:

- DLD-1 (ATCC® CCL-221™) or HT-29 (ATCC® HTB-38™) cells
- DMEM or McCoy's 5A Medium (for HT-29), or RPMI-1640 (for DLD-1)
- Fetal Bovine Serum (FBS), heat-inactivated
- Penicillin-Streptomycin solution (100X)
- 0.25% Trypsin-EDTA
- Phosphate-Buffered Saline (PBS), sterile
- T-75 cell culture flasks
- 6-well, 24-well, or 96-well cell culture plates

Procedure:

- **Media Preparation:** Prepare complete growth medium by supplementing the basal medium with 10% FBS and 1% Penicillin-Streptomycin.
- **Cell Thawing:** Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
- **Cell Seeding:** Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.
- **Cell Maintenance:** Change the medium every 2-3 days.
- **Passaging:** When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a centrifuge tube. Centrifuge at 125 x g for 5 minutes. Resuspend the cell pellet and seed new flasks at a ratio of 1:3 to 1:6.

Protocol 2: Treatment of Cells with MM-129

Materials:

- MM-129 compound
- Dimethyl sulfoxide (DMSO), sterile
- Complete growth medium
- DLD-1 or HT-29 cells seeded in appropriate culture plates

Procedure:

- **Stock Solution Preparation:** Prepare a stock solution of MM-129 in DMSO. For example, a 10 mM stock solution. Store at -20°C.
- **Working Solution Preparation:** On the day of the experiment, dilute the MM-129 stock solution in complete growth medium to the desired final concentrations (e.g., 1 μ M, 3 μ M, 10 μ M).^{[5][6]} Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.1% to avoid solvent toxicity. A vehicle control (DMSO only) should always be included.
- **Cell Treatment:** Seed cells in culture plates and allow them to adhere overnight. The next day, replace the medium with fresh medium containing the desired concentrations of MM-129 or vehicle control.
- **Incubation:** Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.^{[5][6]}

Protocol 3: Apoptosis Assay using Annexin V Staining and Flow Cytometry

Materials:

- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Treated and control cells
- PBS

- Flow cytometer

Procedure:

- Cell Harvesting: After treatment with MM-129, collect both floating and adherent cells. For adherent cells, trypsinize and combine with the supernatant.
- Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold PBS.
- Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL. Transfer 100 μ L of the cell suspension to a flow cytometry tube.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI to the cell suspension.
- Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis: Add 400 μ L of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.^{[7][8]}
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4: Western Blot Analysis for Protein Expression

Materials:

- RIPA buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane

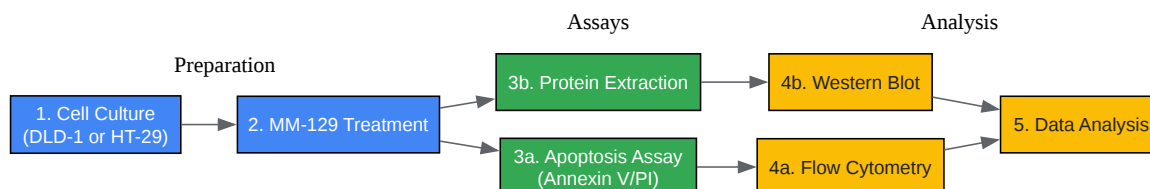
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-BTK, anti-p-Akt, anti-PD-L1, anti- β -actin)
- HRP-conjugated secondary antibodies
- Enhanced Chemiluminescence (ECL) substrate

Procedure:

- Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 μ g) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
- Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[6]

Mandatory Visualizations

Caption: MM-129 inhibits BTK and PI3K/AKT/mTOR pathways and downregulates PD-L1.



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Caption: Experimental workflow for evaluating the effects of MM-129 on cancer cells.

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